molecular formula C20H28O4 B1148998 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione CAS No. 106623-23-8

3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione

Cat. No. B1148998
M. Wt: 332.43392
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione involves complex organic reactions, leveraging techniques such as degradation, high-field NMR exploration, and X-ray crystallographic analysis to elucidate its structure. The process underscores the compound's unique carbon framework, which is a result of sophisticated organic synthesis methodologies.

Molecular Structure Analysis

The molecular structure of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione is characterized by its diterpenoid nature, with a backbone that is formally derived from the dimerization of p-menthadienone. This structure has been confirmed through comprehensive analyses, including degradation studies, NMR spectroscopy, and X-ray crystallography, revealing a distinct arrangement of atoms and bonds that contribute to its chemical properties.

Chemical Reactions and Properties

While specific chemical reactions involving 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione are not detailed in the available literature, the compound's structure suggests it may undergo typical diterpenoid reactions. These could include oxidations, reductions, and functional group transformations that impact its chemical behavior and interactions with biological systems.

Physical Properties Analysis

The physical properties of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, such as solubility, melting point, and optical activity, are not explicitly documented. However, these properties are likely influenced by its diterpenoid nature and the presence of functional groups like hydroxy and dione, which could affect its solubility in various solvents and its interaction with light.

Chemical Properties Analysis

The chemical properties of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione are defined by its reactive functional groups and the unique diterpenoid skeleton. The hydroxy and dione groups in particular may participate in hydrogen bonding, redox reactions, and other chemical interactions that define its reactivity and potential biological activity.

For further details and insights on 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, the following reference provides comprehensive information: (Carman et al., 1986).

Scientific Research Applications

  • Unique Carbon Skeleton Analysis

    • 3,10-Dihydroxydielmentha-5,11-diene-4,9-dione from Callitris macleayana heartwood exhibits a unique carbon skeleton, which is formally based upon the Diels-Alder self-dimerization of a p-menthadienone. This was established through degradation, n.m.r. exploration, and X-ray crystallographic analysis (Carman et al., 1986).
  • Crystal Structure and Absolute Configuration

    • A study on 7α-hydroxyroyleanone, an abietane diterpenoid similar to 3,10-Dihydroxydielmenthadiene-4,9-dione, revealed insights into its crystal structure and absolute configuration. This compound, derived from Premna obtusifolia roots, was analyzed using Cu radiation, helping to determine the absolute configurations of stereogenic centers (Razak et al., 2010).
  • Synthesis of Structurally Similar Compounds

    • Research into the synthesis of similar compounds, such as 4,9(11)-androstadiene-3,17-dione, provides a framework for understanding the chemical pathways and potential applications of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione. This involves the use of different synthesis methods, including the alkylation and subsequent transformation of specific intermediates (Eder et al., 1976).
  • Keto-Enol Tautomerism Study

    • A study of keto-enol tautomerism in natural perylenequinones, which includes similar compounds to 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, has been conducted. This research explored the populations of each tautomer in various solvents, contributing to our understanding of the compound's behavior in different environments (Arnone et al., 1993).
  • Potential as Acid-Base Titration Indicator

    • A study on a derivative of 10-hydroxy-3,3,6,6-tetramethyl-9-(4-hydroxy-3-methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dion, which is structurally similar to 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, revealed its potential as an indicator for acid-base titration. This compound demonstrated color changes in different pH solutions, which could be relevant for similar compounds like 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione (Pyrko, 2021).
  • Dihydroxylation of Related Compounds

    • Asymmetric dihydroxylation of compounds similar to 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione shows regioselective occurrence on non-oxygenated alkenes. Such studies provide insight into potential synthetic routes and chemical behaviors of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione (Armstrong et al., 2004).

Safety And Hazards

The safety data sheets for 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione are not explicitly mentioned in the available resources . It is advised to handle this compound with appropriate safety measures.

properties

IUPAC Name

(1S,2S,3R,7R,8S,10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-9(2)11-7-13-17-15(16(11)18(22)19(13,5)23)12(10(3)4)8-14(21)20(17,6)24/h7-10,13,15-17,23-24H,1-6H3/t13-,15-,16+,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYHPBIGKWCFOA-GNNUITGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2C3C(C1C(=O)C2(C)O)C(=CC(=O)C3(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C[C@H]2[C@@H]3[C@H]([C@@H]1C(=O)[C@]2(C)O)C(=CC(=O)[C@]3(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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